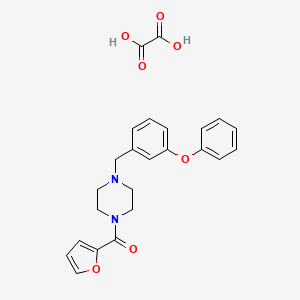
5-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as MNPD, is a synthetic compound that has been extensively studied for its potential application in various fields of research. MNPD belongs to the class of isoindole-1,3-dione derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 5-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the expression of specific genes. 5-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to modulate the expression of genes that are involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
5-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models. 5-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to have antioxidant properties and to protect against oxidative stress-induced damage in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under a wide range of conditions and can be stored for extended periods of time. However, 5-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its bioavailability in vivo. It also has limited selectivity for specific targets, which can make it difficult to study its effects on specific biological processes.
Direcciones Futuras
There are several future directions for the study of 5-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. One direction is to further investigate its potential as a therapeutic agent for the treatment of inflammatory and cancerous diseases. Another direction is to study its effects on specific biological processes, such as the regulation of gene expression and cell signaling pathways. Additionally, the development of more selective derivatives of 5-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione may enhance its potential as a research tool and therapeutic agent.
Métodos De Síntesis
5-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can be synthesized by the reaction of 4-nitrobenzaldehyde with 5-methyl-1,3-dimethylbarbituric acid in the presence of a catalytic amount of acetic anhydride. The reaction proceeds via a Knoevenagel condensation followed by cyclization to form the isoindole-1,3-dione ring. The product is obtained as a yellow solid with a melting point of 222-224°C.
Aplicaciones Científicas De Investigación
5-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been studied for its potential application in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Propiedades
IUPAC Name |
5-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-9-2-7-12-13(8-9)15(19)16(14(12)18)10-3-5-11(6-4-10)17(20)21/h2-6,12-13H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYQESJGNYAWIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-chloro-4-{[6-(isopropylthio)hexyl]oxy}benzene](/img/structure/B5138666.png)



![N-(2-methoxyphenyl)-2-oxo-2-[2-(2-thienylcarbonyl)hydrazino]acetamide](/img/structure/B5138694.png)

![N-(4-acetylphenyl)-3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B5138717.png)
![2-[acetyl(propyl)amino]benzoic acid](/img/structure/B5138726.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5138736.png)
![4-[(7-bromo-3-oxo[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-2(3H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B5138747.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-(1,8,8-trimethyl-3-azabicyclo[3.2.1]oct-3-yl)-2-propanol](/img/structure/B5138754.png)
![2-{methyl[(4-methylphenyl)sulfonyl]amino}ethyl (3-chlorophenyl)carbamate](/img/structure/B5138767.png)
![3-({[(4-chlorophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B5138775.png)